4-Ethoxy-3-methoxybenzonitrile CAS 81259-56-5 physical and chemical properties
4-Ethoxy-3-methoxybenzonitrile CAS 81259-56-5 physical and chemical properties
An In-Depth Technical Guide to 4-Ethoxy-3-methoxybenzonitrile (CAS 81259-56-5)
Executive Summary
In the landscape of medicinal chemistry and rational drug design, substituted benzonitriles serve as critical synthetic hubs. 4-Ethoxy-3-methoxybenzonitrile (CAS 81259-56-5) is a highly specialized, electron-rich aromatic building block. While its regioisomer (3-ethoxy-4-methoxybenzonitrile) is widely recognized as the primary precursor to the PDE4 inhibitor Apremilast, the 4-ethoxy-3-methoxy substitution pattern offers unique steric and electronic properties. This specific motif is strategically leveraged in the development of cGMP-phosphodiesterase (PDE) inhibitors and novel therapeutics targeting neurodegenerative diseases.
This whitepaper provides an authoritative analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Molecular Descriptors
Understanding the baseline physical and chemical properties of 4-Ethoxy-3-methoxybenzonitrile is essential for predicting its behavior in both synthetic reactions and biological systems. The electron-donating nature of the alkoxy groups enriches the electron density of the aromatic ring, while the nitrile group provides a strong electron-withdrawing dipole, creating a highly polarized push-pull system.
Table 1: Core Physicochemical Properties
| Property | Specification / Value |
| Chemical Name | 4-Ethoxy-3-methoxybenzonitrile |
| CAS Registry Number | 81259-56-5[1] |
| Molecular Formula | C10H11NO2[1] |
| Molecular Weight | 177.20 g/mol [1] |
| Appearance | White to off-white crystalline powder[2] |
| Density | ~1.1 g/cm³ (Estimated via structural analogs) |
| Boiling Point | ~281.9 °C at 760 mmHg (Estimated via structural analogs) |
| Flash Point | ~109.2 °C (Estimated via structural analogs) |
| Solubility | Soluble in ethanol, ethyl acetate, and DMF; insoluble in water |
Mechanistic Rationale in Drug Design (SAR)
The selection of the 4-ethoxy-3-methoxy motif over other dialkoxy configurations is rarely arbitrary. In the context of enzyme inhibition (such as cGMP-PDE), the spatial orientation of the alkoxy groups dictates the binding kinetics within the hydrophobic pockets of the target protein[2].
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Steric Bulk at the Para Position: The 4-ethoxy group occupies a larger, more flexible volume than a standard methoxy group. This specific steric hindrance prevents off-target binding in tightly constrained active sites while maximizing hydrophobic interactions.
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Hydrogen-Bond Anchoring: The oxygen atom of the 3-methoxy group remains accessible to act as a critical hydrogen-bond acceptor, anchoring the pharmacophore to specific amino acid residues in the target pocket.
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The Nitrile Handle: The -CN group is not just a structural feature; it is a versatile synthetic handle that can be readily converted into amidoximes, primary amines, oxadiazoles, or tetrazoles to extend the pharmacophore.
Caption: Pharmacophore mapping of the 4-ethoxy-3-methoxybenzonitrile scaffold in PDE inhibitors.
Validated Synthetic Workflows & Protocols
The integration of 4-Ethoxy-3-methoxybenzonitrile into complex drug scaffolds requires robust, high-yielding synthetic protocols. Below is the logical workflow mapping its generation from a benzamide precursor and its subsequent downstream conversion.
Caption: Synthetic workflow from benzamide to amidoxime via the nitrile intermediate.
Protocol 3.1: Synthesis of 4-Ethoxy-3-methoxybenzonitrile via Dehydration
Mechanistic Rationale: The transformation of a primary amide to a nitrile requires the elimination of water. Utilizing a dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride) facilitates this via a Vilsmeier-type intermediate. The driving force is the irreversible elimination of gaseous byproducts (such as SO₂ and HCl), which pushes the equilibrium entirely to the product side.
Step-by-Step Procedure:
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Preparation: Suspend 2.21 g of 4-ethoxy-3-methoxybenzamide in a non-polar, aprotic solvent (e.g., toluene or dichloromethane) under an inert nitrogen atmosphere[2].
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Reagent Addition: Cool the mixture to 0 °C and add 1.5 equivalents of the dehydrating agent dropwise to control the exothermic formation of the intermediate complex.
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Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. Self-Validation: The suspension will often clear into a homogeneous solution as the highly crystalline amide converts to the more soluble nitrile.
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Quenching: Cool the reaction to room temperature and carefully quench by pouring over crushed ice to hydrolyze any unreacted dehydrating agent.
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Isolation: Extract the aqueous layer with ethyl acetate. Wash the organic phase with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield approximately 1.88 g of the product as a colorless powder[2].
Protocol 3.2: Conversion to N'-Hydroxy-4-ethoxy-3-methoxybenzimidamide (Amidoxime)
Mechanistic Rationale: The conversion of the nitrile to an amidoxime is a critical step in synthesizing heterocyclic pharmacophores (e.g., oxadiazoles for neurodegenerative disease targets). The reaction relies on the nucleophilic attack of hydroxylamine on the electrophilic nitrile carbon. Triethylamine (TEA) is employed as an acid scavenger to deprotonate hydroxylamine hydrochloride, liberating the reactive free base in situ[3].
Step-by-Step Procedure:
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Preparation: In a round-bottom flask, dissolve 5.80 g (32.7 mmol) of 4-ethoxy-3-methoxybenzonitrile in 50 mL of absolute ethanol[3].
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Reagent Addition: Add 4.55 g (65.5 mmol) of hydroxylamine hydrochloride, followed by 5 mL of deionized water to aid solubility[3].
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Base Introduction: Slowly add 9.07 mL (65.46 mmol) of triethylamine (TEA) to the stirring mixture. Observation: A slight exotherm may occur as the free hydroxylamine base is generated.
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Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 75 °C for 2 hours[3]. Monitor reaction progression via TLC or LC-MS until the starting nitrile is consumed.
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Workup & Isolation: Cool the reaction to 20 °C. Evaporate the ethanolic solvent under reduced vacuum pressure. Resuspend the concentrated residue in 20 mL of water and extract with ethyl acetate[3].
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Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the amidoxime intermediate.
Analytical Validation & Quality Control
To ensure scientific integrity, every synthesized batch must undergo a self-validating analytical protocol to confirm both purity and structural identity.
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Proton NMR (¹H NMR) Validation: The structure is definitively confirmed by its ¹H NMR signature in CDCl₃. The ethoxy group presents a distinct triplet-quartet coupling pattern: a triplet at δ 1.52 (3H, J=7 Hz) for the methyl protons, and a quartet at δ 4.17 (2H, J=7 Hz) for the methylene protons. The methoxy group appears as a sharp singlet at δ 3.89 (3H). The aromatic protons exhibit characteristic ortho/meta coupling at δ 6.88 (1H, d, J=8 Hz) and δ 7.07 (1H, d)[2].
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FTIR Spectroscopy: The success of Protocol 3.1 (Dehydration) is validated by the complete disappearance of the broad amide carbonyl stretch (~1650 cm⁻¹) and the appearance of a sharp, distinct nitrile (C≡N) stretching frequency at approximately 2220 cm⁻¹.
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LC-MS: Electrospray ionization (ESI+) should yield a primary molecular ion peak at m/z 178.1 [M+H]⁺, confirming the molecular weight of the intact nitrile[4].
References
- Source: Google Patents (Fujisawa Pharmaceutical Co., Ltd.)
- Source: Google Patents (Yumanity Therapeutics)
Sources
- 1. 81259-56-5 | CAS DataBase [chemicalbook.com]
- 2. US6384080B1 - Anthranilic acid derivatives as inhibitors of the cGMP-phosphodiesterase - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 81259-56-5|4-Ethoxy-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
